molecular formula C18H21ClN2O3S B2762046 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine CAS No. 606945-36-2

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine

Cat. No.: B2762046
CAS No.: 606945-36-2
M. Wt: 380.89
InChI Key: VTXZSOLDFFNQET-UHFFFAOYSA-N
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Description

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group and a chlorophenoxyphenyl moiety. Its molecular formula is C18H21ClN2O3S.

Preparation Methods

The synthesis of 1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-ethylpiperazine with 4-(2-chlorophenoxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

1-{[4-(2-Chlorophenoxy)phenyl]sulfonyl}-4-ethylpiperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)phenyl]sulfonyl-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-2-20-11-13-21(14-12-20)25(22,23)16-9-7-15(8-10-16)24-18-6-4-3-5-17(18)19/h3-10H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXZSOLDFFNQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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